6-Methyl-7H-pyrrolo[2,3-d]pyrimidine
描述
Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry and Drug Design
The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purines. This similarity allows derivatives of this scaffold to interact with a wide range of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The versatility of the pyrrolo[2,3-d]pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govnih.gov
Derivatives of this scaffold have been investigated for a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and antibacterial effects. mdpi.com The ability to synthesize a diverse library of compounds based on this core structure makes it a valuable tool for drug discovery and development. nih.gov Researchers have successfully designed and synthesized novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives that have shown significant antitumor properties. nih.govmdpi.com
The development of tyrosine kinase inhibitors (TKIs) is a prime example of the successful application of the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com By targeting specific kinases involved in cancer cell proliferation and survival, these compounds offer a more targeted approach to cancer therapy compared to traditional chemotherapy. nih.gov The strategic design of these inhibitors often involves modifying the pyrrolo[2,3-d]pyrimidine core to achieve high affinity and selectivity for the target kinase. nih.govmdpi.com
Historical Context of Pyrrolo[2,3-d]pyrimidine Derivatives in Therapeutic Development
The therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives has been recognized for several decades. Early research into this class of compounds was driven by their structural analogy to purines, suggesting their potential to interfere with nucleic acid biosynthesis and other fundamental cellular processes. This led to the investigation of their utility as antimetabolites in cancer and antiviral therapy.
A significant milestone in the therapeutic application of this scaffold was the development of antifolate agents. nih.govnih.gov These compounds were designed to selectively enter cells via folate receptors, which are often overexpressed in cancer cells, and inhibit key enzymes in the de novo purine (B94841) biosynthesis pathway. nih.gov Notably, 6-substituted pyrrolo[2,3-d]pyrimidine derivatives were identified as potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a critical enzyme in this pathway. nih.gov
More recently, the focus has shifted towards the development of kinase inhibitors. The discovery that various substituted pyrrolo[2,3-d]pyrimidines can effectively inhibit receptor tyrosine kinases (RTKs) has opened new avenues for the treatment of cancer. nih.gov This has led to the synthesis and evaluation of numerous derivatives targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govmdpi.comnih.gov
Overview of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine's Relevance in Contemporary Academic Research
While much of the research has focused on a wide array of substitutions on the pyrrolo[2,3-d]pyrimidine scaffold, the 6-methyl substituted variant and its derivatives continue to be an area of active investigation. The methyl group at the 6-position can influence the compound's steric and electronic properties, which in turn can affect its biological activity and selectivity.
Recent studies have explored the synthesis and biological activity of various 6-substituted pyrrolo[2,3-d]pyrimidines, providing valuable structure-activity relationship (SAR) data. For instance, research on 6-substituted thienoyl regioisomers as inhibitors of de novo purine biosynthesis has highlighted the importance of the substituent at the 6-position for cellular uptake and cytotoxicity. nih.gov
Furthermore, the 6-position of the pyrrolo[2,3-d]pyrimidine nucleus has been a key site for modification in the development of potent and selective kinase inhibitors. For example, novel N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized and evaluated as multiple receptor tyrosine kinase inhibitors. nih.gov In the quest for highly selective CSF1R inhibitors, the 6-position has been a focal point for introducing various aryl groups to enhance potency and selectivity. nih.govacs.orgntnu.no The synthesis of 6-(pyrrolidin-1-yl) and 6-(2R)-2-methylpyrrolidin-1-yl derivatives has led to potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. acs.org
The concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including those with substitutions at the 6-position, remains a topic of interest, with researchers developing more efficient and environmentally friendly synthetic methods. tandfonline.com These synthetic advancements facilitate the generation of diverse compound libraries for biological screening.
Interactive Data Table: Examples of 6-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives and their Biological Targets
| Compound Class | Target(s) | Therapeutic Area |
| Thienoyl Antifolates | GARFTase, Folate Receptors | Cancer |
| N4-Aryl-2,4-diamines | EGFR, VEGFR, PDGFR-β | Cancer |
| 6-Aryl Derivatives | CSF1R | Cancer, Inflammatory Diseases |
| 6-(Pyrrolidin-1-yl) Derivatives | LRRK2 | Parkinson's Disease |
Structure
3D Structure
属性
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUHLNBTOVPCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its Derivatives
Multi-Step Synthesis Approaches
Multi-step synthesis provides a classical and reliable approach for the preparation of this compound derivatives. These linear sequences often begin with appropriately substituted pyrimidine (B1678525) precursors, followed by the sequential construction of the fused pyrrole (B145914) ring.
A common strategy involves the initial synthesis of a substituted pyrimidine, which is then subjected to reactions that form the pyrrole ring. For instance, a multi-step synthesis can start from a 4-aminopyrimidine (B60600) derivative which is first halogenated at the 5-position. Subsequent reaction with a suitable building block to introduce the methyl group at the eventual C-6 position, followed by cyclization, leads to the desired pyrrolo[2,3-d]pyrimidine core.
One documented multi-step approach for a related derivative involves the treatment of 6-chloro-7-deazapurine with benzocaine (B179285) to form an ester, which is then converted to a hydrazide. researchgate.net This hydrazide serves as a key intermediate for further elaboration. researchgate.net While not specific to the 6-methyl variant, this highlights the general multi-step logic of building upon a pre-formed pyrimidine ring.
One-Pot and Multicomponent Reaction Strategies
To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. These strategies combine multiple reaction steps in a single flask, avoiding the isolation and purification of intermediates, thereby saving time and resources.
One such approach involves a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. acs.org This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB), provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. acs.org Another example is the microwave-assisted one-pot, three-component coupling of 6-aminouracil (B15529) derivatives, arylglyoxal, and thiols or malononitrile. ntnu.no
More recently, a green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported using β-cyclodextrin as a catalyst in water. rsc.org These MCRs offer a powerful tool for the rapid generation of a library of substituted pyrrolo[2,3-d]pyrimidines.
Catalyst-Mediated Synthesis: Palladium and Copper Catalysis
Transition metal catalysis, particularly with palladium and copper, has become an indispensable tool for the synthesis and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are widely used to introduce aryl and amino groups at various positions of the heterocyclic core. mdpi.com For instance, the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors has been achieved using a combination of these palladium-catalyzed reactions. mdpi.com Furthermore, palladium-catalyzed direct C-H acyloxylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported, offering a regioselective method for functionalization. rsc.org
Copper catalysis offers a more economical and environmentally friendly alternative to palladium. Copper-catalyzed reactions have been successfully employed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. These reactions often proceed under mild conditions and exhibit a broad substrate scope.
Regioselective and Stereoselective Synthesis Considerations
The regioselectivity of the synthesis is crucial for obtaining the desired isomer of this compound. In multicomponent reactions, the regiochemical outcome is often determined by the intrinsic reactivity of the starting materials and the reaction conditions. For example, in the three-component reaction of 6-aminopyrimidines, dimedone, and arylglyoxal, an unexpected cyclization process was observed, leading to a specific regioisomer. acs.org
Stereoselectivity becomes important when introducing chiral centers into the derivatives of this compound. While the core itself is achiral, the introduction of stereocenters in the substituents can have a significant impact on the biological activity. The development of stereoselective synthetic methods for these derivatives is an active area of research.
Derivatization Strategies for Structural Modification of the this compound Scaffold
Following the synthesis of the core this compound structure, further derivatization is often necessary to explore the structure-activity relationship and optimize the properties of the molecule.
Functional Group Modifications at Core Positions (e.g., C-4, C-6, N-7)
The C-4, C-6, and N-7 positions of the this compound scaffold are common sites for functional group modifications.
C-4 Position: The C-4 position is frequently substituted with an amino group, which can be further modified. For example, in the synthesis of CSF1R inhibitors, various amines were introduced at the C-4 position, and it was found that the CSF1R activity was tolerant to small variations in this part of the structure. ntnu.no
C-6 Position: The C-6 position, bearing the methyl group in the parent compound, can also be a site for further functionalization. While the methyl group itself can be a key pharmacophoric feature, it can also be replaced or elaborated upon. For instance, 6-aryl-substituted pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their biological activities. ntnu.no
N-7 Position: The N-7 position of the pyrrole ring is another key site for modification. Alkylation or arylation at this position can significantly influence the physicochemical and biological properties of the molecule. The replacement of the N7 atom with a carbon atom in 7-deazapurine nucleosides, a related class of compounds, allows for the attachment of additional substituents at the C7 position, leading to derivatives with enhanced biological activity. nih.gov
Below is a table summarizing some of the key synthetic and derivatization strategies discussed:
| Strategy | Description | Key Features | References |
| Multi-Step Synthesis | Linear sequence of reactions to build the scaffold. | Reliable, well-established. | researchgate.net |
| One-Pot/Multicomponent Reactions | Multiple reactions in a single flask. | Efficient, time-saving, green. | acs.org, ntnu.no, rsc.org |
| Palladium Catalysis | Cross-coupling and C-H activation reactions. | Versatile, high-yielding. | mdpi.com, mdpi.com, rsc.org |
| Copper Catalysis | Alternative to palladium for cross-coupling. | Economical, environmentally friendly. | |
| Derivatization at C-4 | Modification of the amino group. | Tolerant to variations. | ntnu.no |
| Derivatization at C-6 | Introduction of aryl groups. | Explores structure-activity relationships. | ntnu.no |
| Derivatization at N-7 | Alkylation or arylation. | Modulates physicochemical properties. | nih.gov |
Design and Synthesis of Hybrid and Conjugated Pyrrolo[2,3-d]pyrimidine Structures
The design of hybrid molecules incorporating the this compound core is a strategic approach to developing compounds with enhanced biological activity. This often involves the principles of molecular hybridization and scaffold hopping, where fragments of different bioactive molecules are combined to create a new chemical entity.
One prominent strategy for synthesizing such hybrids involves cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings have been effectively utilized to introduce various substituents at different positions of the pyrrolo[2,3-d]pyrimidine nucleus. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the conjugation of diverse aromatic and heteroaromatic moieties to the core structure. For example, the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs has been achieved through these cross-coupling techniques, leading to the development of potent kinase inhibitors. mdpi.com
Another approach to creating conjugated structures is through the formation of hydrazide derivatives. This involves a multi-step synthesis, often starting from a chloro-substituted pyrrolo[2,3-d]pyrimidine. The initial step is typically a nucleophilic substitution with a suitable amine-containing molecule, followed by conversion to a hydrazide. This hydrazide can then be reacted with various aldehydes to form halogenated benzylidene-benzohydrazide derivatives, resulting in hybrid structures with potential anticancer activities. nih.gov
The table below outlines some of the key synthetic reactions used in the creation of hybrid this compound structures.
| Reaction Type | Reagents/Catalysts | Purpose |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids/esters | Formation of C-C bonds to introduce aryl or heteroaryl groups. |
| Buchwald-Hartwig Amination | Palladium catalyst, Amines | Formation of C-N bonds to introduce amino groups. |
| Nucleophilic Aromatic Substitution | Amines, Hydrazine | To introduce functional groups that can be further elaborated. |
| Condensation Reaction | Aldehydes, Hydrazides | Formation of imine linkage in hybrid structures. |
Green Chemistry Principles Applied to Pyrrolo[2,3-d]pyrimidine Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
One notable green approach is the use of multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. Several MCRs have been developed for the synthesis of the broader pyrrolo[2,3-d]pyrimidine scaffold, often utilizing starting materials like 6-aminouracils, arylglyoxals, and various active methylene (B1212753) compounds. nih.govscielo.org.mxresearchgate.netderpharmachemica.com These reactions can sometimes be performed in greener solvents like water or ethanol.
The use of novel catalytic systems is another cornerstone of green synthesis in this field. For instance, copper-catalyzed coupling reactions have been reported as a more sustainable alternative to palladium-catalyzed methods for the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comtandfonline.com Copper is a more abundant and less toxic metal than palladium, making it a more environmentally friendly choice. Furthermore, the development of recyclable organocatalysts, such as thiamine (B1217682) hydrochloride (Vitamin B1), for the synthesis of pyrrolo[2,3-d]pyrimidines in aqueous media represents a significant advancement in green chemistry. tandfonline.com This approach avoids the use of heavy metals and facilitates catalyst recovery and reuse.
Microwave-assisted synthesis has also emerged as a valuable green technique. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods, contributing to a more energy-efficient process. derpharmachemica.com
The following table summarizes some of the green chemistry approaches applied to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
| Green Chemistry Principle | Methodology | Advantages |
| Use of Alternative Solvents | Reactions in water or ethanol. | Reduced use of volatile organic compounds (VOCs). |
| Atom Economy | Multi-component reactions (MCRs). | High efficiency, reduced waste. |
| Catalysis | Use of copper catalysts or recyclable organocatalysts. | Avoidance of toxic heavy metals, catalyst reusability. |
| Energy Efficiency | Microwave-assisted synthesis. | Shorter reaction times, reduced energy consumption. |
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms and Pathways in Pyrrolo[2,3-d]pyrimidine Formation
The construction of the pyrrolo[2,3-d]pyrimidine core can be achieved through several elegant synthetic strategies, often involving the sequential or one-pot formation of the fused pyrrole (B145914) and pyrimidine (B1678525) rings.
One notable method is a cascade annulation reaction promoted by an iodine/DMSO system. nih.govnih.gov This process efficiently constructs the pyrrolo[2,3-d]pyrimidine skeleton from readily available 6-aminouracil (B15529) derivatives and aurones. The proposed mechanism unfolds in a multistep sequence within a single pot:
Michael Addition: The reaction initiates with a Michael addition of the 6-aminouracil to the aurone.
Iodination: The resulting enol intermediate undergoes iodination.
Intramolecular Nucleophilic Substitution: An intramolecular nucleophilic substitution follows, leading to the formation of a spiro intermediate.
Ring Opening and Aromatization: Finally, the spiro intermediate undergoes a ring-opening and subsequent proton shift to yield the stable, aromatic pyrrolo[2,3-d]pyrimidine product. nih.gov
Another powerful approach is the one-pot, three-component reaction between arylglyoxals, 1,3-dimethyl-6-aminouracil, and barbituric acid derivatives. scielo.org.mx This method, catalyzed by tetra-n-butylammonium bromide (TBAB), is believed to proceed through a Knoevenagel condensation of the arylglyoxal and barbituric acid derivative, forming an intermediate. This intermediate then undergoes an intermolecular condensation with the 6-aminouracil, followed by cyclization and dehydration to furnish the polyfunctionalized pyrrolo[2,3-d]pyrimidine system. scielo.org.mx
Further synthetic routes have been developed, including those that build the pyrrole ring onto a pre-existing pyrimidine core. benthamdirect.comeurekaselect.com These methods often utilize substituted pyrimidines and react them with reagents like alkynes or aldehydes to facilitate the cyclization and formation of the fused bicyclic system. benthamdirect.comeurekaselect.com
Table 1: Selected Mechanistic Pathways for Pyrrolo[2,3-d]pyrimidine Formation
| Method | Key Reactants | Catalyst/Reagents | Mechanistic Steps | Ref |
| Cascade Annulation | 6-Amino-1,3-dimethyluracil, Aurones | I₂/DMSO | Michael addition, iodination, intramolecular nucleophilic substitution, spiro ring-opening | nih.gov |
| Three-Component Reaction | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB in Ethanol | Knoevenagel condensation, intermolecular condensation, cyclization | scielo.org.mx |
Transformations Involving the Pyrrolo[2,3-d]pyrimidine Ring System
The pyrrolo[2,3-d]pyrimidine core serves as a versatile template for further chemical modification. Its distinct electronic properties—an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring—allow for a range of selective transformations.
Annulation and Ring-Closing Reactions
Annulation, the process of building a new ring onto an existing scaffold, has been effectively used to create tricyclic derivatives of pyrrolo[2,3-d]pyrimidine. These reactions expand the molecular architecture, often leading to compounds with novel biological properties. For instance, tricyclic systems have been synthesized by constructing a third ring, such as a pyrido[1,2-a] or azepino[1,2-a] moiety, onto the pyrrolo[2,3-d]pyrimidine core. mdpi.com Another key ring-closing strategy is the Mitsunobu reaction, which can be employed for the intramolecular cyclization of a side chain to form a new fused ring, creating complex, polycyclic analogues. researchgate.net
Nucleophilic and Electrophilic Substitution Reactions
The pyrimidine portion of the scaffold is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated with a good leaving group like a halogen. A common synthetic strategy involves the displacement of a chlorine atom at the C4 position with various nucleophiles, such as amines. nih.govmdpi.com This reaction is a cornerstone in the synthesis of many biologically active pyrrolo[2,3-d]pyrimidine derivatives, including kinase inhibitors. nih.gov
Conversely, the electron-rich pyrrole ring is amenable to electrophilic substitution. Research has demonstrated that electrophilic halogenation can be directed to the C3 position of the pyrrole ring using N-halosuccinimides (such as NCS, NBS, or NIS). mdpi.com This allows for the selective introduction of chloro, bromo, or iodo substituents, providing a handle for further functionalization, for example, through cross-coupling reactions. mdpi.com
Table 2: Key Substitution Reactions on the Pyrrolo[2,3-d]pyrimidine Scaffold
| Reaction Type | Position(s) | Reagents/Conditions | Typical Product | Ref |
| Nucleophilic Aromatic Substitution | C4 | Amines, Heat or Microwave | 4-amino-substituted derivatives | nih.gov |
| Electrophilic Halogenation | C3 (of pyrrole ring) | N-Chlorosuccinimide (NCS) | 3-chloro derivatives | mdpi.com |
| Electrophilic Halogenation | C3 (of pyrrole ring) | N-Bromosuccinimide (NBS) | 3-bromo derivatives | mdpi.com |
| Electrophilic Halogenation | C3 (of pyrrole ring) | N-Iodosuccinimide (NIS) | 3-iodo derivatives | mdpi.com |
Cyclization Processes within the Pyrrolo[2,3-d]pyrimidine System
Intramolecular cyclization of substituents attached to the pyrrolo[2,3-d]pyrimidine core is a key strategy for creating diverse and complex heterocyclic systems. These reactions involve a functional group on a side chain reacting with a position on the parent ring system to form a new ring. A prominent example is the use of the Mitsunobu reaction, where a hydroxyl group on a side chain can be induced to react with a nitrogen atom of the core, leading to the formation of tricyclic, oxygen-containing ring systems. researchgate.net This type of transformation is instrumental in building bridged compounds or macrocycles, significantly altering the compound's three-dimensional shape and properties.
Research on Stability and Degradation Pathways in Biological and Chemical Systems
The stability of pyrrolo[2,3-d]pyrimidine derivatives is a critical factor for their application, particularly in biological contexts. Research into tricyclic analogues has shown that the nature of the atoms within the fused rings can significantly impact stability. For example, sulfur-containing tricyclic analogues have been reported to exhibit greater stability in aqueous solutions compared to their oxygen-containing counterparts. researchgate.net One oxygen-containing analogue was found to be particularly reactive, readily undergoing hydrolysis to form a diol, highlighting a potential chemical degradation pathway. researchgate.net
In biological systems, metabolic degradation is a key consideration. Metabolic profiling of certain pyrrolo[2,3-d]pyrimidine-based kinase inhibitors in rat and mouse liver microsomes has identified specific "metabolic soft spots." For instance, a benzylic alcohol moiety on a substituent was found to be a primary site of metabolic transformation. nih.gov In other cases, mechanistic studies have revealed that certain derivatives can facilitate the targeted degradation of proteins like Cyclin D1/3 and CDK4/6 through the Ubiquitin-Proteasome System pathway, indicating a unique biological mechanism of action that leverages cellular degradation machinery. rsc.org Understanding these degradation pathways, both chemical and biological, is essential for designing more stable and effective therapeutic agents.
Biological Activity and Pharmacological Potential
Broad-Spectrum Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for chemical modifications that have led to the discovery of derivatives with a wide range of biological activities. These activities span from combating cancer and viral infections to addressing microbial, inflammatory, and parasitic diseases.
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have emerged as a prominent class of compounds with significant potential in oncology. mdpi.comnih.govresearchgate.net Their anticancer effects are often attributed to the inhibition of various protein kinases that are crucial for the growth and survival of cancer cells. nih.govnih.gov
Research has demonstrated the cytotoxic activity of these derivatives against a variety of cancer cell lines. For instance, certain tricyclic pyrrolo[2,3-d]pyrimidine-imines have shown notable antitumor activity against the HT-29 human colon cancer cell line, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Specifically, compounds with a bromine substituent on the phenyl ring and an azepine side-ring demonstrated superior activity. mdpi.com
Furthermore, a series of halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds were synthesized and evaluated for their cytotoxicity against four different cancer cell lines, showing IC50 values ranging from 29 to 59 µM. nih.gov Another study reported a 7H-pyrrolo-[2,3-d]pyrimidine derivative, compound 13i, as an effective agent against human RT-112 bladder cancer cells by inducing apoptosis. nih.gov
The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer signaling pathways. Derivatives have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), p21-activated kinase 4 (PAK4), and Wee1 kinase, all of which play important roles in tumor progression, cell cycle regulation, and apoptosis. researchgate.netdntb.gov.ua
Table 1: Anticancer Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (8g) | HT-29 (Colon) | 4.01 ± 0.20 µM | mdpi.com |
| (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (8f) | HT-29 (Colon) | 4.55 ± 0.23 µM | mdpi.com |
| Compound 13i | RT-112 (Bladder) | Not specified | nih.gov |
| Halogenated benzylidenebenzohydrazide derivatives (5e, 5h, 5k, 5l) | Various | 29 - 59 µM | nih.gov |
| Compound 5n | MV4-11 (Leukemia) | 7.8 nM | researchgate.net |
| Compound 5o | MV4-11 (Leukemia) | 38.3 nM | researchgate.net |
The pyrrolo[2,3-d]pyrimidine scaffold has also been identified as a promising framework for the development of antiviral agents. nih.govnih.gov Research into 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines has revealed their potential as inhibitors of flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). nih.govnih.gov
The discovery of a lead compound with inhibitory activity against ZIKV prompted further investigation into this chemical series. nih.gov These studies have identified several analogs with promising antiviral efficacy, suggesting that this class of compounds could represent a new chemotype for antiviral drug design against these significant human pathogens. nih.govnih.gov While the precise molecular target of these antiviral agents is still under investigation, their activity highlights the potential of the pyrrolo[2,3-d]pyrimidine core in addressing emerging viral threats. nih.gov Some derivatives have also been explored for their activity against other viruses, including Hepatitis C Virus (HCV).
Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant activity against a range of microbial and fungal pathogens. nih.govresearchgate.netnih.gov A study on newly synthesized pyrrolo[2,3-d]pyrimidines showed excellent antifungal activity against Candida albicans, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than the standard drug fluconazole. nih.govresearchgate.net
In terms of antibacterial activity, certain derivatives displayed potent efficacy against Staphylococcus aureus, with MIC values superior to the standard drug ampicillin. nih.govresearchgate.net The introduction of specific moieties, such as benzothiazole, thiophene, and p-fluorophenyl groups, to the pyridopyrimidine backbone has been shown to enhance the antimicrobial potency of these compounds. nih.govmdpi.com For example, pyrrolo[2,1-b] nih.govmdpi.combenzothiazole derivatives with a p-fluorophenyl substituent exhibited exceptional activity against a panel of bacteria. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class/Derivative | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines 3a-d, 7a,e, 11d | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| Pyrrolo[2,3-d]pyrimidines 3b,c, 7e | Staphylococcus aureus | 0.31 mg/mL | nih.gov |
| Compound 9d (pyrrolobenzothiazole derivative) | Various bacteria | 4–10 μmol L–1 | nih.gov |
| Compound 9a (pyrrolobenzothiazole derivative) | Staphylococcus aureus | More potent than cefotaxime | nih.gov |
The pyrrolo[2,3-d]pyrimidine nucleus is also a key feature in compounds with potent anti-inflammatory and immunomodulatory properties. nih.govresearchgate.netnih.gov Certain derivatives have been evaluated for their in vivo anti-inflammatory activities and have shown significant effects. researchgate.net For instance, compounds such as (7-(4-Methoxyphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-hydrazine and its analogs demonstrated good anti-inflammatory activity comparable to ibuprofen. researchgate.net
The mechanism of action for these effects can be linked to the inhibition of key signaling molecules in inflammatory pathways. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent and orally active inhibitors of STAT6, a crucial transcription factor in the IL-4 signaling pathway and a key regulator of the Th2 immune response. nih.gov Inhibition of STAT6 by these compounds can suppress Th2 cell differentiation and eosinophil infiltration, suggesting their therapeutic potential in allergic conditions like asthma. nih.gov Other research has focused on the development of covalent inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a potential drug target for treating inflammatory and autoimmune diseases. researchgate.net
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been investigated as potential therapeutic agents against parasitic diseases, particularly malaria. nih.govnih.gov A series of these compounds were designed as "bumped kinase inhibitors" to target Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), an essential enzyme for the parasite's life cycle. nih.gov
Several of the synthesized compounds displayed promising inhibitory activity against PfCDPK4, with IC50 values in the sub-micromolar range. nih.gov One compound also showed inhibitory activity against PfCDPK1. nih.govnih.gov These findings suggest that the pyrrolo[2,3-d]pyrimidine scaffold is a valuable starting point for the development of novel antimalarial drugs that act by inhibiting parasite-specific kinases.
Target-Specific Enzyme and Receptor Inhibition Profiles
A significant portion of the pharmacological potential of pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to selectively inhibit specific enzymes and receptors, particularly protein kinases. nih.govresearchgate.net This targeted inhibition is a cornerstone of modern drug discovery, and this scaffold has proven to be highly adaptable for creating potent and selective inhibitors.
Derivatives have been successfully designed to target a range of kinases, including:
Colony-Stimulating Factor 1 Receptor (CSF1R): Several studies have focused on developing highly selective pyrrolo[2,3-d]pyrimidine inhibitors of CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages. mdpi.comacs.orgntnu.no Some of these inhibitors exhibit subnanomolar enzymatic inhibition and excellent selectivity over other kinases. acs.orgntnu.no
Epidermal Growth Factor Receptor (EGFR): The 4-(phenylamino)pyrrolo[2,3-d]pyrimidine structure has been identified as a potent inhibitor of EGFR tyrosine kinase, a key target in cancer therapy. researchgate.net Optimized compounds from this series inhibit EGFR with IC50 values in the low nanomolar range and show high selectivity against other kinases. researchgate.net Specific derivatives have also been developed to target mutant forms of EGFR found in non-small cell lung cancer (NSCLC). nih.gov
p21-Activated Kinase 4 (PAK4): This kinase is implicated in various cancers, and 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as ATP-competitive inhibitors of PAK4, demonstrating good inhibitory capacity without significant cytotoxicity. nih.gov
Casein Kinase 1 Delta (CK1δ): A 7H-pyrrolo-[2,3-d]pyrimidine derivative was found to strongly inhibit CK1δ, a kinase overexpressed in certain bladder and ovarian cancers, leading to apoptosis in these cancer cells. nih.gov
Signal Transducer and Activator of Transcription 6 (STAT6): As mentioned previously, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of STAT6, highlighting their potential in treating allergic and inflammatory diseases. nih.gov
Interleukin-2-inducible T-cell kinase (Itk): Selective, covalent irreversible inhibitors of Itk based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been discovered, showing promise for the treatment of inflammatory and autoimmune diseases. researchgate.net
Table 3: Enzyme and Receptor Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative Class/Compound | Target Enzyme/Receptor | Biological Activity | Reference |
|---|---|---|---|
| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) | CSF1R | Potent inhibition | mdpi.com |
| 4-(Phenylamino)pyrrolo[2,3-d]pyrimidines | EGFR | Low nanomolar inhibition | researchgate.net |
| Compound 12i | Mutant EGFR (T790M) | IC50 = 0.21 nM | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | ATP-competitive inhibition | nih.gov |
| Compound 13i | CK1δ | Strong inhibition | nih.gov |
| 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (24) | STAT6 | Potent inhibition | nih.gov |
| Compound 9 | Itk | Selective covalent inhibition | researchgate.net |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | IC50 = 40 - 204 nM | mdpi.com |
| 7H-pyrrolo[2,3-d]pyrimidine-4-amines (2b, 2f, 2g) | PfCDPK4 | IC50 = 0.210–0.530 μM | nih.gov |
Kinase Inhibition
Derivatives of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.
Tyrosine Kinases, EGFR, Her2, VEGFR2, c-Met, Flt-3, PDGFR-β, and c-Kit:
The pyrrolo[2,3-d]pyrimidine nucleus is a well-established pharmacophore for targeting receptor tyrosine kinases (RTKs). nih.govrjpbr.com Six novel N4-substitutedphenyl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines demonstrated potent, multiple RTK inhibition. nih.gov For instance, variations in the N4-aryl and 6-benzyl moieties of the scaffold can modulate the inhibitory profile against epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and platelet-derived growth factor receptor-β (PDGFR-β). nih.gov
One study reported a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ as multi-targeted kinase inhibitors. mdpi.comnih.gov Compound 5k from this series showed significant inhibitory activity against EGFR, Her2, and VEGFR2, with IC50 values comparable to the known inhibitor Sunitinib. mdpi.comnih.gov
Furthermore, a series of pyrrolo[2,3-d]pyrimidine derivatives were optimized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). researchgate.net Compound 9u from this series exhibited nanomolar inhibitory activity against FLT3 and was also effective against resistant mutants. researchgate.net This compound also showed over 40-fold selectivity for FLT3 over c-Kit, which is a desirable trait to reduce potential myelosuppression. researchgate.net Some multi-targeted inhibitors like Sorafenib are known to inhibit c-Kit and PDGFR-β, among other kinases. selleckchem.com
| Compound | Target Kinase | IC50 (nM) |
| 5k | EGFR | 40 - 204 |
| 5k | Her2 | 40 - 204 |
| 5k | VEGFR2 | 40 - 204 |
| 9u | FLT3 | Nanomolar range |
| Sunitinib | Multiple TKs | 261 |
CDK4/9:
The this compound scaffold has been utilized to develop inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and found to have significant inhibitory activity against CDK9. nih.gov The most potent compound, 2g , inhibited cancer cell proliferation by blocking Rb phosphorylation, a downstream target of CDK4/6, and by downregulating proteins downstream of CDK9. nih.gov Another study focused on designing hybrids of pyrrolo[2,3-d]pyrimidine and endoperoxide as dual degraders of Cyclin D1/3 and CDK4/6, with compound E2 facilitating their degradation via the Ubiquitin-Proteasome System. rsc.org
| Compound | Target Kinase | Activity |
| 2g | CDK9 | Strong inhibitory activity |
| E2 | CDK4/6 | Induces degradation |
LRRK2:
Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease research. Fragment-derived pyrrolo[2,3-d]pyrimidines have been optimized into potent LRRK2 inhibitors. acs.org A (2R)-2-methylpyrrolidin-1-yl derivative, compound 18 , was identified with a corrected Ki (cKi) of 0.7 nM against the LRRK2 G2019S mutant. acs.orgacs.org Further optimization led to compounds 44 and 45 , which demonstrated high potency and exquisite selectivity for LRRK2. acs.orgacs.org
| Compound | Target Kinase | cKi (nM) |
| 18 | LRRK2 G2019S | 0.7 |
| 12 | LRRK2 G2019S | 33 |
| 13 | LRRK2 G2019S | Not Specified |
PAK4:
The p21-activated kinase 4 (PAK4) is associated with various cancers. A series of ATP-competitive 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown good inhibitory capacity for PAK4 with no cytotoxicity. nih.gov Molecular dynamics simulations have been used to investigate the binding modes and inhibitory mechanisms of these compounds. nih.gov
JAKs:
Janus kinases (JAKs) are crucial for cytokine signaling in immune cells, making them targets for autoimmune diseases like rheumatoid arthritis. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is central to the development of JAK inhibitors. Tofacitinib, an approved drug, is based on this scaffold. acs.org Research has focused on developing selective JAK inhibitors. PF-04965842 was identified as a selective JAK1 clinical candidate. acs.org Other research efforts have focused on optimizing the scaffold to develop highly selective JAK3 inhibitors, leading to compounds like 9a , which irreversibly binds to JAK3 and robustly inhibits its signaling. nih.gov
| Compound | Target Kinase | Selectivity |
| PF-04965842 | JAK1 | Selective |
| 9a | JAK3 | Highly Selective |
| Tofacitinib | Pan-JAK | Non-selective |
Aurora Kinase:
Aurora kinases are key regulators of mitosis, and their inhibition is a strategy in cancer therapy. A series of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines have been designed as dual inhibitors of Aurora A and Aurora B kinases. researchgate.net Several pyrimidine-based Aurora kinase inhibitors, such as Alisertib and Barasertib, are in clinical trials. mdpi.com
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors, making it a long-standing target for cancer chemotherapy. nih.gov The pyrrolo[2,3-d]pyrimidine core is found in antifolates that inhibit DHFR. nih.gov Pemetrexed, a well-known multitargeted antifolate, features a pyrrolo[2,3-d]pyrimidine system and inhibits DHFR among other folate-dependent enzymes. acs.org
Histone Deacetylase (HDAC1) Inhibition
Histone deacetylases (HDACs) are epigenetic regulators, and their inhibition is a valid approach for cancer treatment. A series of novel HDAC inhibitors have been designed based on the pyrrolo[2,3-d]pyrimidine scaffold. Compound B3 from this series demonstrated potent inhibitory activity against HDAC1, with an IC50 value of 5.2 nM. medchemexpress.cn
| Compound | Target Enzyme | IC50 (nM) |
| B3 | HDAC1 | 5.2 |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications. A series of novel sulfonamide derivatives bearing pyrrolopyrimidine scaffolds were synthesized and screened as carbonic anhydrase inhibitors. These compounds showed potent inhibitory activity against the transmembrane isoforms IX and XII, which are implicated in cancer. unife.it
Adenosine (B11128) Receptor Modulation (A1 and A3)
Adenosine receptors are G protein-coupled receptors that play significant roles in the cardiovascular and nervous systems. mdpi.comnih.gov The A3 adenosine receptor (A3AR), in particular, is a promising therapeutic target for inflammatory diseases and cancer. unife.it While various heterocyclic compounds have been developed as potent and selective A3AR antagonists, the direct exploration of this compound derivatives as specific A1 and A3 modulators is less documented in the provided context. However, the purine-like structure of the scaffold suggests potential for interaction with these receptors. unife.it
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their impact on fundamental cellular processes such as cell cycle progression and apoptosis.
Cell Cycle Modulation and Apoptosis Induction
Many kinase inhibitors derived from the this compound scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Mechanistic studies of halogenated pyrrolo[2,3-d]pyrimidine derivative 5k revealed its ability to induce cell cycle arrest in HepG2 cells. mdpi.com This was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, another series of pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were evaluated for their cytotoxic and apoptotic effects. nih.gov Compound 9e from this series induced late apoptosis in the A549 cancer cell line and caused cell cycle arrest in the G0/G1 phase. nih.gov
The HDAC inhibitor B3 , which is based on the pyrrolo[2,3-d]pyrimidine scaffold, was found to exert its anticancer effects by inducing G0/G1-phase arrest and promoting apoptosis in WSU-DLCL-2 cells. medchemexpress.cn
| Compound | Cell Line | Mechanism of Action |
| 5k | HepG2 | Cell cycle arrest, apoptosis induction (↑caspase-3, ↑Bax, ↓Bcl-2) |
| 9e | A549 | G0/G1 phase arrest, late apoptosis |
| B3 | WSU-DLCL-2 | G0/G1 phase arrest, apoptosis promotion |
Enzyme Active Site Interaction and Allosteric Modulation
The biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine derivatives is intrinsically linked to their ability to interact with specific enzyme active sites. Research has elucidated these interactions through molecular modeling and crystallography, providing a detailed understanding of their mechanism of action.
One of the primary targets for this class of compounds is glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) nucleotide biosynthesis pathway. eurekaselect.comnih.gov Molecular docking studies of derivatives within the GARFTase active site reveal that the pyrrolo[2,3-d]pyrimidine scaffold orients itself to allow for critical hydrogen bonding. For instance, the 2-amino group of the scaffold can interact with the backbone of Leu92 and Asp141, while the N3 nitrogen forms a hydrogen bond with the backbone of Ile140. nih.gov The 4-oxo moiety has also been shown to form hydrogen bonds, contributing to the stable binding and inhibition of the enzyme. nih.gov
These compounds also interact significantly with the folate binding site of Folate Receptor α (FRα). The pyrrolo[2,3-d]pyrimidine scaffold is positioned within a hydrophobic pocket formed by Tyr60, Tyr85, and Trp171. nih.gov Key interactions include the 2-amino group binding with Asp81 and the 4-oxo group interacting with Arg103 and His135. nih.gov The specific orientation of side chains attached to the core scaffold can introduce additional hydrophobic interactions with residues such as Trp140 and Phe62, further modulating binding affinity. nih.gov
Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold has been identified as a potent inhibitor of various kinases. Derivatives have been developed as highly selective inhibitors of Colony-Stimulating Factor-1 Receptor (CSF1R), a receptor tyrosine kinase. mdpi.com Crystallography has shown that these inhibitors bind to the kinase in a DFG-out-like conformation, a hallmark of Type II kinase inhibitors that target the inactive state of the enzyme. mdpi.com This interaction within the ATP-binding pocket effectively blocks the kinase's activity.
| Enzyme/Receptor | Interacting Residues/Features | Compound Moiety Involved | Reference |
|---|---|---|---|
| Folate Receptor α (FRα) | Asp81 | 2-Amino Group | nih.gov |
| Arg103, His135 | 4-Oxo Group | nih.gov | |
| Hydrophobic pocket (Tyr60, Tyr85, Trp171) | Pyrrolo[2,3-d]pyrimidine Scaffold | nih.gov | |
| Glycinamide Ribonucleotide Formyltransferase (GARFTase) | Leu92, Asp141 | 2-Amino Group | nih.gov |
| Ile140 | N3 Nitrogen | nih.gov | |
| Hydrogen bonding with backbone | 4-Oxo Group | nih.gov | |
| Colony-Stimulating Factor-1 Receptor (CSF1R) | Binds to inactive, DFG-out conformation | Pyrrolo[2,3-d]pyrimidine Scaffold | mdpi.com |
Perturbation of Cellular Signaling Pathways
The interaction of pyrrolo[2,3-d]pyrimidine derivatives with molecular targets leads to the perturbation of critical cellular signaling pathways, notably those involved in cell survival and apoptosis.
Mitochondrial Apoptotic Pathway Certain novel pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce cytotoxicity in cancer cells by activating the mitochondrial apoptotic pathway. In studies on the A549 human lung cancer cell line, a specific derivative, compound 9e, demonstrated the ability to modulate key proteins in this pathway. Treatment with the compound led to a reduction in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization. The subsequent release of cytochrome c from the mitochondria activates the downstream executioner caspases. This was evidenced by increased levels of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3, ultimately leading to the cleavage of PARP and the execution of apoptosis.
Hedgehog and Wnt/β-catenin Signaling Pathways While the pyrrolo[2,3-d]pyrimidine scaffold is a versatile platform for developing inhibitors of various cellular targets, particularly kinases, its direct and specific perturbation of the Hedgehog and Wnt/β-catenin signaling pathways is not as extensively documented in the scientific literature. Research on this chemical class has predominantly focused on its role as antifolates targeting purine biosynthesis and as inhibitors of receptor tyrosine kinases. mdpi.com
Research into Selective Cellular Uptake Mechanisms
A significant area of research for this compound and related antifolates has been the development of compounds with selective uptake mechanisms that favor cancer cells over healthy tissues. This selectivity is achieved by targeting transporters that are overexpressed on tumor cells or are more active in the tumor microenvironment, while avoiding the ubiquitously expressed Reduced Folate Carrier (RFC). nih.gov
Folate Receptor (FR) Targeting (e.g., FRα, FRβ)
Folate receptors, particularly FRα and FRβ, are high-affinity, glycosyl phosphatidylinositol-anchored proteins that are overexpressed in a variety of solid tumors, including ovarian and lung cancers, but have limited expression in normal tissues. eurekaselect.com This differential expression makes them an attractive target for selective drug delivery. Derivatives of 6-substituted pyrrolo[2,3-d]pyrimidine have been engineered to be potent substrates for FRs. eurekaselect.com The addition of a 6-methyl group to the pyrrolo[2,3-d]pyrimidine scaffold was found to have only modest effects on the compounds' inhibitory activity in cells expressing FRα and FRβ, thereby preserving the ability to target these receptors effectively. nih.gov
Proton-Coupled Folate Transporter (PCFT) Uptake
The Proton-Coupled Folate Transporter (PCFT) is a folate-proton symporter that functions optimally at an acidic pH. Since the microenvironment of many solid tumors is characteristically acidic, PCFT presents another valuable mechanism for tumor-selective drug delivery. Research has shown that 6-substituted pyrrolo[2,3-d]pyrimidines are excellent substrates for PCFT. The introduction of a 6-methyl group to the core structure was found to preserve or even slightly increase the antiproliferative potencies in PCFT-expressing cells, confirming that this modification does not compromise uptake via this important transporter. nih.gov
Selectivity over Reduced Folate Carrier (RFC)
The Reduced Folate Carrier (RFC) is the primary transporter for folates in most normal tissues and is ubiquitously expressed. Antifolates that are substrates for RFC can lead to dose-limiting toxicities due to their uptake into healthy proliferative tissues like bone marrow. A pivotal discovery was that the addition of a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold effectively abolishes transport by RFC. nih.gov Molecular modeling studies suggest that this loss of transport is due to steric repulsion from the 6-methyl moiety within the scaffold binding site of the RFC protein. This modification creates a highly desirable therapeutic profile: a compound that is readily transported into tumor cells via FR and PCFT but is largely excluded from normal tissues that rely on RFC. This selectivity is a key paradigm for modern tumor-targeted antifolate development.
| Compound Class | Transporter | Effect of 6-Methyl Substitution | Therapeutic Implication | Reference |
|---|---|---|---|---|
| 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates | Reduced Folate Carrier (RFC) | Abolishes transport/uptake | Reduced toxicity in normal tissues | nih.gov |
| Folate Receptors (FRα, FRβ) | Preserves transport (modest impact) | Maintains targeting of FR-positive tumors | nih.gov | |
| Proton-Coupled Folate Transporter (PCFT) | Preserves or slightly increases transport | Maintains targeting of tumors in acidic microenvironments | nih.gov |
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency and Selectivity of Pyrrolo[2,3-d]pyrimidine Derivatives
The C4 position of the pyrrolo[2,3-d]pyrimidine ring is a critical point for modification, directly influencing interaction with target proteins and determining inhibitor selectivity. The introduction of a 4-(phenylamino) group has been identified as a key feature for potent epidermal growth factor receptor (EGFR) protein tyrosine kinase (PTK) inhibitors. researchgate.net This moiety allows the molecule to effectively occupy the ATP-binding site. researchgate.net
Further SAR studies on 4-aminopyrrolo[2,3-d]pyrimidine derivatives as antitubercular agents revealed that substitutions on the terminal phenyl ring significantly impact activity. nih.gov The position of halogen substituents on this phenyl ring was found to be a determining factor for potency. Derivatives with 3-halo (meta) and 2-halo (ortho) substitutions displayed slightly improved antitubercular activity compared to their 4-halo (para) counterparts, suggesting that these substitution patterns may enhance cell penetration or improve binding interactions with the molecular target. nih.gov
In the context of kinase selectivity, modifications to the amino group at the C4 position are crucial. For instance, research on Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors showed that methylating the N-4 nitrogen of the aminopyrrolopyrimidine scaffold could reduce EGFR activity, thereby enhancing selectivity for CSF1R. acs.org This highlights how a small modification at this position can shift the selectivity profile of the inhibitor.
| Compound ID | C4-Substituent | Target/Assay | Activity (MIC90, µM) |
| 2 | N-(4-chlorophenyl) | M. tuberculosis | >62.5 |
| 6 | N-(3-chlorophenyl) | M. tuberculosis | 31.25 |
| 7 | N-(2-chlorophenyl) | M. tuberculosis | 31.25 |
| 8 | N-(4-bromophenyl) | M. tuberculosis | >62.5 |
| 9 | N-(3-bromophenyl) | M. tuberculosis | 31.25 |
Data sourced from studies on antitubercular activity of 4-aminopyrrolo[2,3-d]pyrimidines. nih.gov
The C6 position of the pyrrole (B145914) moiety offers another strategic site for modification to enhance biological potency. The introduction of aryl groups at this position has been a successful strategy in developing selective kinase inhibitors. acs.orgnih.gov These substitutions are typically accomplished through Suzuki Miyaura coupling reactions on a 6-iodo-pyrrolo[2,3-d]pyrimidine intermediate. nih.gov
| Compound ID | 6-Aryl Group | CSF1R IC50 (nM) | EGFR IC50 (nM) |
| 1 | 4-hydroxyphenyl | 1 | 20 |
| 22 | 3-(hydroxymethyl)phenyl | 0.8 | 29 |
| 23 | 3-methylphenyl | 0.4 | 12 |
| 25 | Pyridin-2-yl | 0.8 | >1000 |
| 26 | Pyridin-3-yl | 0.4 | >1000 |
| 27 | Pyridin-4-yl | 0.6 | >1000 |
Data sourced from SAR studies of 6-aryl pyrrolo[2,3-d]pyrimidines as CSF1R inhibitors. acs.org
The N7 position of the pyrrole ring, part of the 7-deazapurine core, is also a target for substitution to modulate biological activity. researchgate.net During multi-step syntheses, this nitrogen is often protected, for instance with a p-toluenesulfonyl (Ts) group, to prevent unwanted reactions while other parts of the molecule are modified. nih.gov The subsequent removal or replacement of this protecting group allows for the introduction of diverse functionalities. Studies have shown that a variety of substituents can be introduced at this position, leading to potent inhibitors of kinases such as Lck. researchgate.net For example, the attachment of a cyclopentyl group at the N7 position has been incorporated into potent kinase inhibitors. researchgate.net
The linker connects these two key components, and its structure and substitution pattern are critical for activity. For example, in a series of RET kinase inhibitors, a 2-phenylacetamide (B93265) linker was utilized. nih.gov It was discovered that the substitution pattern on the central phenyl ring of the linker is crucial for RET inhibition; altering a 1,4-substitution pattern to a 1,3-pattern resulted in a complete loss of activity. nih.gov Similarly, bulky substitutions on the terminal phenyl ring, such as quinoline, were found to decrease activity, whereas more compact groups like 4-isopropyl or 4-tert-butyl were tolerated. nih.gov
Role of Halogenation in Modulating Pyrrolo[2,3-d]pyrimidine Structure-Activity Relationships
Halogenation is a widely used medicinal chemistry strategy to enhance the pharmacological profile of drug candidates, and pyrrolo[2,3-d]pyrimidine derivatives are no exception. mdpi.comnih.gov The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) can improve potency, selectivity, and metabolic stability. mdpi.comnih.gov Halogens can influence the molecule's electronic properties, conformation, and binding affinity to its target kinase. mdpi.comnih.gov
The introduction of halogen atoms can lead to significant enhancements in biological activity. nih.gov For example, in a series of antiproliferative pyrrolo[3,2-d]pyrimidines, the introduction of an iodine atom at the C7 position resulted in a significant enhancement of potency, reducing the IC50 into the sub-micromolar range. nih.gov This suggests the importance of a halogen at that specific position for cytotoxicity. Similarly, studies on tricyclic pyrrolo[2,3-d]pyrimidines showed that the presence of bromine or iodine at the C3 position of the pyrrole ring was beneficial for cytotoxicity. mdpi.com
The effect of halogenation is highly dependent on its position. As noted previously, in a series of antitubercular compounds, the placement of a halogen on the C4-phenylamino moiety was critical, with meta and ortho positions being more favorable than the para position. nih.gov This highlights that the benefits of halogenation are derived from specific interactions within the target's binding site. mdpi.comnih.gov
Stereochemical Influences on Activity and Binding Affinity
Stereochemistry can play a significant role in the biological activity of pyrrolo[2,3-d]pyrimidine derivatives, as specific enantiomers or diastereomers may exhibit differential binding affinities for their targets. The in vitro activity of certain kinase inhibitors based on this scaffold has been found to be strongly dependent on the stereochemistry of substituents. researchgate.net Chiral centers, often in side chains attached to the core, can dictate the precise orientation of the inhibitor within the ATP-binding pocket. This proper orientation is necessary to maximize favorable interactions, such as hydrogen bonds and van der Waals forces, and to avoid steric clashes with amino acid residues. Consequently, the optimization of stereochemical features is a key aspect of designing highly potent and selective inhibitors. researchgate.net
Computational and Biophysical Research Methodologies
Molecular Docking and Simulation Studies for Ligand-Protein Interactions
Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. In the context of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, these techniques have been instrumental in understanding their interactions with various protein kinases, which are crucial targets in cancer therapy.
Researchers have designed and synthesized novel derivatives of the pyrrolo[2,3-d]pyrimidine scaffold and used molecular docking to investigate their binding modes within the active sites of protein kinases. nih.gov For instance, studies have shown that these compounds can act as multi-kinase inhibitors. nih.gov Molecular docking simulations have been performed to elucidate the potential interactions between the designed compounds and the amino acid residues of the target enzymes. nih.gov These in silico studies are often complemented by in vitro kinase inhibition assays and antiproliferative evaluations against cancer cell lines to validate the computational predictions. nih.gov
One study focused on isatin-pyrrolo[2,3-d]pyrimidine hybrids and performed molecular docking to understand the interactions with protein kinase enzymes. nih.gov Another research effort designed pyridine-based pyrrolo[2,3-d]pyrimidine analogs as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, with initial molecular docking studies supporting the design strategy. nih.govmdpi.com Similarly, a novel pyrrolo[2,3-d]pyrimidine urea (B33335) derivative was synthesized and its strong binding affinity to a target protein, suggested by a low docking score of -7.4 kcal/mol, was investigated through molecular docking. afjbs.com
The following table summarizes the findings from a molecular docking study of a pyrrolo[2,3-d]pyrimidine derivative, highlighting its potential as a multi-targeted kinase inhibitor. nih.gov
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| EGFR | -8.5 | Met793, Leu718, Val726 |
| Her2 | -8.2 | Met801, Leu726, Val734 |
| VEGFR2 | -9.1 | Cys919, Leu840, Val848 |
| CDK2 | -7.9 | Leu83, Phe80, Asp86 |
This table is interactive. Click on the headers to sort the data.
Quantum Chemical Calculations (e.g., Density Functional Theory for Reaction Mechanisms, Free Energy Profiles)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and thermodynamic properties of molecules. For pyrrolo[2,3-d]pyrimidine derivatives, DFT has been employed to study their optimized geometry and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net These calculations are crucial for understanding the chemical reactivity and potential reaction mechanisms involving this heterocyclic system.
One study utilized DFT/TD-DFT calculations with the B3LYP/6-311G++ level of theory to analyze the synthesized pyrrolo[2,3-d]pyrimidine compounds. researchgate.net Such computational analyses help in rationalizing the experimental findings and in designing novel derivatives with desired electronic and chemical properties. While specific free energy profiles for reaction mechanisms involving this compound are not extensively detailed in the provided context, the application of DFT to this class of compounds underscores its importance in mechanistic investigations.
Pharmacophore Modeling and Virtual Screening in Drug Discovery
Pharmacophore modeling and virtual screening are essential computational strategies in modern drug discovery for identifying novel bioactive molecules. A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.
In the realm of pyrrolo[2,3-d]pyrimidine and its analogs, these techniques have been applied to discover new inhibitors for various therapeutic targets. For example, a study involving the related pyrido[2,3-d]pyrimidine (B1209978) scaffold utilized virtual screening of a compound database, followed by pharmacophore mapping, to design novel derivatives aimed at stabilizing the inactive conformation of human thymidylate synthase, a key enzyme in cancer chemotherapy. nih.gov This approach led to the identification of several lead compounds with improved docking scores and interactions with the catalytic site of the target protein. nih.gov Although this example pertains to a closely related scaffold, the methodology is directly applicable to the discovery of novel this compound-based therapeutic agents.
Advanced Spectroscopic and Chromatographic Techniques in Structural and Mechanistic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical structure of newly synthesized compounds. nih.govmdpi.com
In various studies, the characteristic chemical shifts of the protons and carbons in the pyrrolo[2,3-d]pyrimidine core and its substituents provide definitive evidence for the successful synthesis and purification of the target molecules. nih.govmdpi.com For instance, the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine ring typically displays a distinctive signal in the ¹H NMR spectrum. nih.gov The specific chemical shifts and coupling constants observed in the NMR spectra allow for the unambiguous assignment of all atoms within the molecule, confirming its constitution and connectivity.
The following table presents representative ¹H NMR data for a synthesized pyrrolo[2,3-d]pyrimidine derivative. nih.gov
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH (indole) | 11.64 | s |
| H-2 | 8.13 | s |
| H-5 | 7.11 | m |
| H-6 | 6.54 | dd |
| CH3 (on N) | 3.24 | s |
This table is interactive. You can filter the data by entering keywords in the search box above.
Mass Spectrometry (MS) for Compound Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable in the characterization of novel this compound derivatives, providing precise mass measurements that confirm the molecular formula of the synthesized compounds. nih.govmdpi.com
In addition to molecular weight determination, MS, especially when coupled with techniques like gas chromatography (GC/MS) or tandem mass spectrometry (MS/MS), can be used to study the fragmentation pathways of molecules. While detailed fragmentation analysis for this compound itself is not extensively covered in the provided search results, studies on related pyrimidine (B1678525) structures have shown that the fragmentation patterns can provide valuable structural information. sapub.org For instance, the pyrimidine ring is often found to be more stable than attached heterocyclic rings during the fragmentation process. sapub.org
The following table shows the calculated and found mass-to-charge ratios for a pyrrolo[2,3-d]pyrimidine derivative from an HRMS analysis. nih.gov
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 345.1828 | 345.1828 |
This table is interactive. Hover over the values to see more details.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. In the synthesis of this compound derivatives, HPLC is crucial for assessing the purity of the final products. nih.gov
Researchers typically report the purity of their synthesized compounds as a percentage determined by HPLC analysis. nih.gov This ensures that the biological and computational studies are performed on compounds of high purity, leading to reliable and reproducible results. For example, the purity of synthesized pyridine-based pyrrolo[2,3-d]pyrimidine analogs was confirmed to be high (e.g., 99.7% and 90.7%) using HPLC. nih.gov
X-ray Crystallography for Ligand-Protein Complex Analysis and Molecular Structure Determination
X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of molecules at an atomic level. In the context of drug discovery involving this compound and its derivatives, this methodology provides invaluable insights into how these ligands interact with their biological targets, typically protein kinases. By determining the crystal structure of a ligand-protein complex, researchers can visualize the precise binding mode, identify key intermolecular interactions, and understand the structural basis for a compound's potency and selectivity. This information is crucial for structure-based drug design, enabling the rational optimization of lead compounds to improve their pharmacological properties.
Detailed Research Findings
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, being a mimic of the adenine (B156593) core of ATP, is a common framework for kinase inhibitors. X-ray crystallography has been instrumental in guiding the development of potent and selective inhibitors based on this core structure against various kinase targets.
Inhibitors of Monopolar Spindle 1 (MPS1) Kinase: Research focused on developing inhibitors for Monopolar Spindle 1 (MPS1) kinase, a target in triple-negative breast cancer (TNBC), has utilized X-ray crystallography to guide the optimization of a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold. nih.govresearchgate.net The crystal structure of the MPS1 kinase domain in complex with a lead compound (PDB ID: 7CLH) revealed the specific binding interactions within the ATP-binding pocket. ebi.ac.uk This structural information allowed for a detailed understanding of the structure-activity relationship (SAR), facilitating the design of more potent and orally active inhibitors. nih.govresearchgate.net
Inhibitors of P21-Activated Kinase 4 (PAK4): In the study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-Activated Kinase 4 (PAK4), a protein implicated in various cancers, X-ray crystallography provided the foundational protein structure for computational studies. nih.gov The crystal structure of PAK4 (PDB ID: 5XVG), resolved at 2.10 Å, was used for molecular docking and dynamics simulations to investigate the binding modes of different derivatives. nih.gov These studies highlighted that the pyrrolo[2,3-d]pyrimidine core consistently formed double hydrogen bonds with the hinge region residue Leu398, while also interacting with Glu396 and Asp444, explaining the scaffold's affinity for the kinase. nih.gov
Inhibitors of Hematopoietic Cell Kinase (HCK): Several crystal structures of Hematopoietic Cell Kinase (HCK) in complex with various 7H-pyrrolo[2,3-d]pyrimidine inhibitors have been determined, providing a clear picture of their binding mode. For example, the structures with PDB IDs 3VS5, 3VRY, and 5H0H show different derivatives occupying the ATP binding site. wwpdb.orgwwpdb.orgrcsb.org These high-resolution snapshots are critical for understanding how substitutions on the pyrrolopyrimidine core influence binding affinity and selectivity.
Inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) using a CHK1 Surrogate: Direct crystallization of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, has proven challenging. To overcome this, researchers have ingeniously used a checkpoint kinase 1 (CHK1) mutant as a crystallizable surrogate. acs.org An X-ray structure of a pyrrolo[2,3-d]pyrimidine derivative (compound 18) bound to the CHK1 surrogate (PDB: 7BJR) revealed key hydrophobic interactions, such as a "magic methyl" effect, where a methyl group on the ligand interacts favorably with an alanine (B10760859) residue in the activation loop (Ala147 in CHK1, corresponding to Ala2016 in LRRK2). acs.org This structural insight rationalized the compound's enhanced potency and guided further design. acs.org
Inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R): The development of highly selective pyrrolo[2,3-d]pyrimidine inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF1R) was significantly advanced by X-ray crystallography. nih.gov The co-crystal structure of a lead compound with the CSF1R kinase domain demonstrated that the inhibitor binds to the inactive, "DFG-out" conformation of the kinase. nih.gov This binding mode, where the conserved Asp-Phe-Gly motif is flipped, is a hallmark of Type II kinase inhibitors and explains the compound's high selectivity. nih.gov
The following tables summarize the crystallographic data for several 7H-pyrrolo[2,3-d]pyrimidine derivatives in complex with their respective protein targets.
Table of X-ray Crystallography Data for 7H-pyrrolo[2,3-d]pyrimidine-Protein Complexes
| PDB ID | Protein Target | Ligand Scaffold | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| 7CLH | Monopolar Spindle 1 (MPS1/TTK) | 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | N/A | Guided the structure-based design and optimization of potent and orally active MPS1 inhibitors for TNBC. nih.govebi.ac.uk |
| 5XVG | P21-Activated Kinase 4 (PAK4) | 7H-pyrrolo[2,3-d]pyrimidine | 2.10 | Provided the template for docking studies that revealed key hydrogen bonds with the hinge region (Leu398). nih.gov |
| 3VS5 | Hematopoietic Cell Kinase (HCK) | 7-(1-methylpiperidin-4-yl)-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N/A | Elucidated the binding mode of a substituted pyrrolopyrimidine inhibitor within the HCK active site. wwpdb.org |
| 7BJR | Checkpoint Kinase 1 (CHK1) 10-pt. mut. (LRRK2 Surrogate) | 2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative | N/A | Revealed a "magic methyl" hydrophobic interaction, explaining the high potency of the LRRK2 inhibitor. acs.org |
Future Research Directions and Therapeutic Outlook
Optimization Strategies for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives for Enhanced Potency, Selectivity, and Bioavailability
The optimization of this compound derivatives is a multifactorial process aimed at refining their therapeutic potential. Key strategies involve meticulous structural modifications to enhance biological activity (potency), minimize off-target effects (selectivity), and improve pharmacokinetic profiles (bioavailability).
Structure-Activity Relationship (SAR) Studies: A cornerstone of optimization is the systematic exploration of the structure-activity relationship. Research has consistently shown that substitutions at various positions on the pyrrolo[2,3-d]pyrimidine core are critical for tuning the compound's properties. For instance, the C6 position is a key site for modification; 6-arylated pyrrolopyrimidines have been identified as a preferred scaffold for developing potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). acs.org Further refinement, such as the introduction of a polar substituent at the para-position of this aryl group, has been shown to increase inhibitory activity against CSF1R. acs.org Similarly, modifications to side chains can dramatically improve selectivity. The addition of a methyl group to a benzylamine (B48309) moiety attached to the core structure significantly suppressed activity against the Epidermal Growth Factor Receptor (EGFR), thereby enhancing selectivity for CSF1R. acs.org
Molecular Hybridization and Scaffold Hopping: These advanced medicinal chemistry techniques are employed to create novel chemical entities with improved characteristics. Molecular hybridization involves combining structural fragments from different known active molecules. This approach has been successfully used to develop new CSF1R inhibitors by merging fragments of the approved drug Pexidartinib with the this compound nucleus. acs.org Scaffold hopping, in contrast, involves replacing the central core of a molecule while retaining its essential pharmacophoric features, opening avenues to new intellectual property and potentially improved drug-like properties.
Targeting Specific Protein Conformations: To achieve higher selectivity, a sophisticated strategy is to design inhibitors that bind preferentially to a specific conformational state of the target protein. Many kinases, for example, exist in active ("DFG-in") and inactive ("DFG-out") conformations. Derivatives of this compound have been successfully designed to target the inactive "DFG-out" state of CSF1R, a strategy that contributes to their exquisite selectivity over other kinases. acs.orgrjeid.com
The table below summarizes the impact of various substitutions on the activity and selectivity of representative 7H-pyrrolo[2,3-d]pyrimidine derivatives, illustrating the principles of SAR-driven optimization.
| Compound ID | Core Structure | Substitution at C4 | Substitution at C6 | Target(s) | Key Finding |
| Analog Series 1 | 7H-pyrrolo[2,3-d]pyrimidine | N-Benzyl-N-methyl-amine | Varied Aryl Groups | CSF1R, EGFR | Varying the 6-aryl group modulates potency and selectivity. Polar para-substituents increase CSF1R activity. acs.org |
| Compound 23 | 7H-pyrrolo[2,3-d]pyrimidine | N-(m-methylbenzyl)-N-methyl-amine | 3-hydroxymethyl-phenyl | CSF1R, EGFR | The m-methyl group on the benzylamine significantly suppresses EGFR activity, boosting selectivity for CSF1R. acs.org |
| Compound 12b | 7H-pyrrolo[2,3-d]pyrimidine | N-Methyl-N-(3-methylbenzyl)-amine | 6-((pyridin-3-ylmethyl)amino)pyridin-3-yl | CSF1R | Molecular hybridization with a Pexidartinib fragment yields a potent and selective inhibitor with favorable ADME properties. acs.org |
Exploration of Novel Biological Targets and Therapeutic Areas for Pyrrolo[2,3-d]pyrimidine-Based Compounds
The structural versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has enabled its application against a broad and expanding range of biological targets, moving well beyond its initial use in oncology. As a deaza-isostere of adenine (B156593), it effectively mimics the ATP molecule, making it a privileged scaffold for inhibiting ATP-dependent enzymes, particularly protein kinases. nih.govtandfonline.comnih.gov
Kinase Inhibition Landscape: The primary area of exploration remains the vast human kinome. Derivatives have been developed as potent inhibitors for numerous kinase families, leading to therapeutic potential in several diseases:
Oncology: This is the most established therapeutic area. Targets include Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs) like VEGFR, EGFR, and RET, as well as Bruton's Tyrosine Kinase (Btk) and Wee1 kinase. rjeid.comtandfonline.combit.edu.cnnih.govresearchgate.netnih.gov By inhibiting these kinases, the compounds can disrupt cancer cell signaling, proliferation, and survival. mdpi.commdpi.com
Inflammatory and Autoimmune Diseases: Targets such as Btk and JAKs are crucial mediators of immune cell signaling. tandfonline.com Inhibitors based on the pyrrolo[2,3-d]pyrimidine core are being investigated for conditions like rheumatoid arthritis and other autoimmune disorders. tandfonline.comresearchgate.net
Neurodegenerative Diseases: A significant new frontier is the targeting of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in the pathogenesis of Parkinson's disease. acs.orgacs.org
Thrombosis: Spleen Tyrosine Kinase (Syk) plays a key role in platelet biology, and its inhibition by pyrrolo[2,3-d]pyrimidine derivatives represents a novel strategy for treating arterial thrombosis. googleapis.com
Beyond the Kinome: Research is increasingly uncovering the potential of this scaffold to interact with non-kinase targets, opening up new therapeutic avenues.
Dual-Target Inhibitors: An innovative approach involves designing single molecules that can inhibit two distinct targets simultaneously. For example, dual inhibitors of JAK and Histone Deacetylases (HDACs) have been developed. acs.org This strategy holds promise for overcoming drug resistance and achieving synergistic therapeutic effects, particularly in complex diseases like cancer. acs.orgresearchgate.net
Metabolic Pathway Inhibition: Certain pyrrolo[2,3-d]pyrimidine antifolates have been designed to inhibit key enzymes in the de novo purine (B94841) biosynthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov By starving cancer cells of essential building blocks for DNA replication, these compounds exhibit potent anti-tumor activity. nih.gov
Other Therapeutic Areas: Preclinical studies have also pointed to the potential of pyrrolo[2,3-d]pyrimidine derivatives in treating bacterial infections and neurodegenerative conditions through mechanisms that may not involve kinase inhibition. researchgate.net
The table below highlights the diverse range of biological targets and the corresponding therapeutic areas being explored for this versatile chemical scaffold.
| Biological Target Class | Specific Target(s) | Therapeutic Area |
| Protein Kinases | JAKs, CDKs, VEGFR, EGFR, RET, Btk, LRRK2, Syk, Wee1, CSF1R | Oncology, Inflammatory Diseases, Neurodegeneration, Thrombosis acs.orgtandfonline.combit.edu.cnresearchgate.netacs.orggoogleapis.commdpi.com |
| Epigenetic Modifiers | Histone Deacetylases (HDACs) | Oncology, Neurodegenerative Diseases, Autoimmune Disorders acs.orgresearchgate.net |
| Metabolic Enzymes | GARFTase, AICARFTase | Oncology nih.gov |
| Other | Various | Antibacterial, Anti-inflammatory researchgate.net |
The continued exploration of new biological targets for this compound derivatives promises to expand their therapeutic utility into a wide spectrum of human diseases.
常见问题
Q. What are the common synthetic routes for preparing 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?
The synthesis typically involves multi-step reactions, starting with the formation of a pyrimidine ring followed by functionalization. For example:
- Cyclization : Ethyl 2-cyanoacetate can be coupled with 2-bromo-1,1-dimethoxyethane to form intermediates like 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is cyclized to yield the pyrrolo[2,3-d]pyrimidine scaffold .
- Substitution Reactions : Nucleophilic substitution at the C4 position using amines or aryl groups under acidic conditions (e.g., isopropanol with HCl) is a key step for derivatization .
- Chlorination : Chlorine can be introduced at the 4-position using reagents like POCl₃ for further functionalization .
Q. How is the structural identity and purity of this compound confirmed?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and scaffold integrity. For example, the methyl group at position 6 appears as a singlet in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula .
- Recrystallization : Purification via solvents like methanol ensures purity, with melting point analysis confirming crystallinity .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to acute oral toxicity (GHS Category 3) .
- Storage : Store in a dark, dry place at room temperature to prevent degradation .
- Disposal : Follow regional regulations for toxic organic solids (UN2811) and avoid environmental release .
Advanced Research Questions
Q. How do substitutions at different positions on the pyrrolo[2,3-d]pyrimidine scaffold influence biological activity?
- C4 Position : Optimizing substituents here (e.g., aryl groups) enhances kinase inhibition. For instance, 4-chloro derivatives show higher binding affinity to kinases like EGFR and CDK2 .
- C6 Methyl Group : The methyl group at C6 increases steric bulk, potentially improving selectivity for specific kinase active sites. Comparative studies with analogs (e.g., 5-ethyl or 7-methyl derivatives) reveal differences in inhibitory potency .
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives with systematic substitutions and testing them in kinase inhibition assays .
Q. What experimental strategies are used to evaluate kinase inhibitory activity?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using recombinant kinases (e.g., EGFR, VEGFR2) via fluorescence-based assays .
- Cellular Proliferation Assays : Test derivatives in cancer cell lines (e.g., MCF-7, A549) to correlate kinase inhibition with antiproliferative effects .
Q. How can researchers address contradictions in reported biological activities of pyrrolo[2,3-d]pyrimidine derivatives?
- Comparative Analysis : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables like substitution patterns .
- Meta-Analysis : Aggregate data from multiple sources to identify trends. For example, 4-chloro derivatives consistently show higher kinase affinity than 2-chloro analogs .
- Mechanistic Studies : Use techniques like X-ray crystallography or molecular docking to resolve binding mode discrepancies .
Q. What methodologies determine the binding mode of this compound with target kinases?
- Biochemical Assays : Competitive binding assays with ATP analogs confirm competitive inhibition at the kinase active site .
- Molecular Docking : Computational models predict interactions between the methyl group at C6 and hydrophobic pockets in kinases like CDK2 .
- Kinetic Studies : Measure inhibition constants (Kᵢ) to differentiate between reversible and irreversible binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
